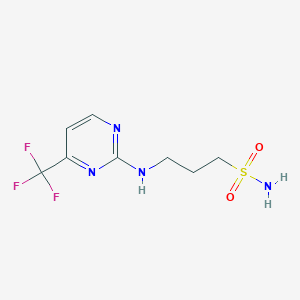
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a propane-1-sulfonamide moiety. The presence of the trifluoromethyl group is known to enhance the compound’s stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This intermediate is then further reacted with appropriate reagents to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized.
化学反应分析
Types of Reactions
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with enhanced stability and performance.
作用机制
The mechanism of action of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of critical cellular pathways, such as those involved in cell division and proliferation .
相似化合物的比较
Similar Compounds
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another compound with a similar sulfonamide group but different ring structure.
Trifluoromethyl-substituted pyrimidine derivatives: Compounds with similar trifluoromethyl and pyrimidine structures but different functional groups.
Uniqueness
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfonamide moiety, which imparts enhanced stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C8H11F3N4O2S |
|---|---|
分子量 |
284.26 g/mol |
IUPAC 名称 |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propane-1-sulfonamide |
InChI |
InChI=1S/C8H11F3N4O2S/c9-8(10,11)6-2-4-14-7(15-6)13-3-1-5-18(12,16)17/h2,4H,1,3,5H2,(H2,12,16,17)(H,13,14,15) |
InChI 键 |
NTKSGCODIGYNGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1C(F)(F)F)NCCCS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


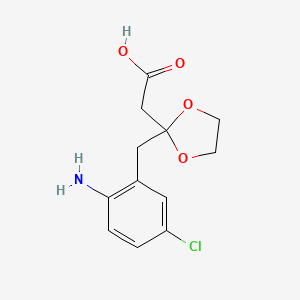
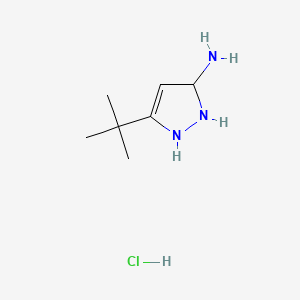
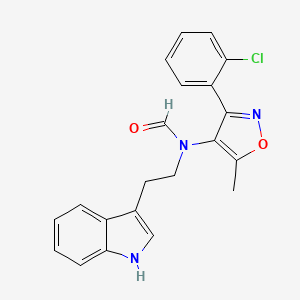
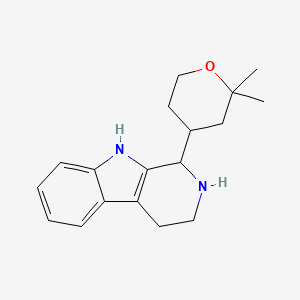
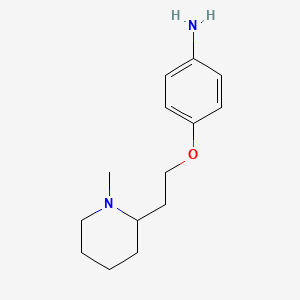
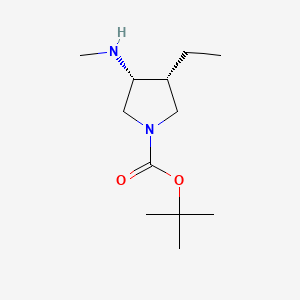
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
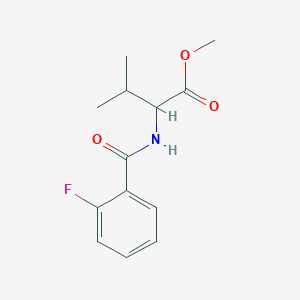
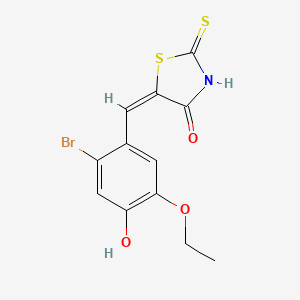
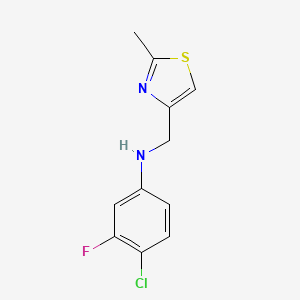
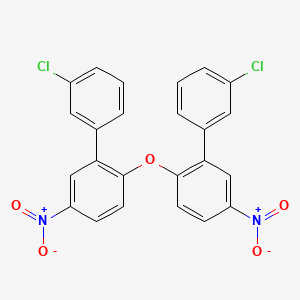
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
